molecular formula C17H14O3 B13095891 Ethyl 2-(9H-fluoren-9-yl)-2-oxoacetate

Ethyl 2-(9H-fluoren-9-yl)-2-oxoacetate

Cat. No.: B13095891
M. Wt: 266.29 g/mol
InChI Key: IYHDNKNLBZVAEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(9H-fluoren-9-yl)-2-oxoacetate (CAS 15250-56-3) is a high-purity fine chemical characterized by the molecular formula C 17 H 14 O 3 and a molecular weight of 266.29 g/mol . This compound features a fluorene moiety directly linked to an ethyl oxoacetate functional group, making it a valuable and specialized building block in synthetic organic chemistry. The structural design of this reagent offers researchers a versatile handle for constructing complex molecular architectures. Its keto-ester group is a reactive site for numerous transformations, including nucleophilic additions, reductions, and condensations, while the bulky, aromatic fluorene group can impart specific steric and electronic properties to the synthesized molecules. This makes it particularly useful in the development of novel organic materials, pharmaceuticals, and ligands for catalysis. This product is intended for research and development purposes. For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for administration to humans or animals. Researchers should consult the safety data and handle the compound using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

ethyl 2-(9H-fluoren-9-yl)-2-oxoacetate

InChI

InChI=1S/C17H14O3/c1-2-20-17(19)16(18)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15H,2H2,1H3

InChI Key

IYHDNKNLBZVAEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 9h Fluoren 9 Yl 2 Oxoacetate and Its Derivatives

Classical and Contemporary Synthetic Routes to Ethyl 2-(9H-fluoren-9-yl)-2-oxoacetate

The synthesis of this compound is primarily achieved through multi-step strategies that hinge on the unique chemical properties of the fluorene (B118485) moiety. These routes are designed for high regioselectivity and efficient incorporation of the desired functional group.

Multi-Step Synthesis Strategies

The construction of this compound is not typically accomplished in a single step but rather through a logical sequence of reactions. A common and effective strategy involves the initial generation of a nucleophilic fluorenyl anion, followed by its reaction with a suitable electrophilic reagent that introduces the alpha-keto ester moiety.

One plausible pathway begins with the deprotonation of fluorene using a strong base. The resulting fluorenyl anion is then acylated. For instance, reacting fluorene with a dialkyl carbonate, such as diethyl carbonate, in the presence of a strong base like potassium alcoholate or an alkali hydride, can yield a fluorene-9-carboxylate ester. google.com This intermediate can then be further manipulated to achieve the target alpha-keto structure. An alternative approach involves the reaction of the fluorenyl anion with an appropriate oxalyl derivative, which directly installs the desired glyoxylate (B1226380) functional group.

Regioselective Functionalization at the Fluorene C-9 Position

The synthetic utility of fluorene is dominated by the reactivity of its C-9 position. The two protons at this methylene (B1212753) bridge are significantly acidic (pKa ≈ 22.6 in DMSO) compared to typical hydrocarbons. wikipedia.org This heightened acidity is due to the stabilization of the resulting conjugate base, the fluorenyl anion. Upon deprotonation, the C-9 carbon becomes sp2-hybridized, and the lone pair of electrons participates in the aromatic system, creating a stable, planar, and aromatic cyclopentadienyl (B1206354) anion structure within the larger tricyclic framework. wikipedia.org

This inherent acidity allows for highly regioselective functionalization. Treatment of fluorene with a suitable base, such as an alkoxide (e.g., potassium tert-butoxide) or an organolithium reagent, quantitatively generates the intensely colored fluorenyl anion. wikipedia.orgresearchgate.net This anion serves as a potent nucleophile, readily attacking a wide range of electrophiles specifically at the C-9 position, thereby ensuring the selective formation of 9-substituted fluorene derivatives. researchgate.net This predictable reactivity is the cornerstone of classical and contemporary strategies for synthesizing compounds like this compound.

Introduction of the Alpha-Keto Ester Moiety

The introduction of the alpha-keto ester functional group onto the fluorene scaffold is the key transformation in the synthesis. This can be achieved through several methods, with the choice of reagent being critical for reaction efficiency.

Acylation with Oxalyl Derivatives: A direct and efficient method involves the acylation of the pre-formed fluorenyl anion with an electrophile that already contains the alpha-keto ester structure. Reagents such as ethyl chlorooxoacetate (ethyl oxalyl chloride) or diethyl oxalate (B1200264) are ideal for this purpose. researchgate.net The nucleophilic fluorenyl anion attacks the electrophilic carbonyl carbon of the oxalyl derivative, leading to the formation of the C-C bond at the C-9 position and directly yielding the target molecule.

Synthesis from Alpha-Halo Esters: While less direct, pathways involving alpha-halo esters are also conceivable. One approach is the nucleophilic substitution of a halide from an alpha-halo, alpha-keto ester by the fluorenyl anion. A more common multi-step variant would involve an initial alkylation followed by oxidation. For example, the fluorenyl anion could first be reacted with an alpha-halo acetate (B1210297), such as ethyl bromoacetate, to form ethyl 2-(9H-fluoren-9-yl)acetate. The subsequent step would involve the oxidation of the alpha-methylene group adjacent to the ester to introduce the ketone functionality, thereby forming the alpha-keto ester. Various oxidation methods are available for converting alpha-methylene esters to alpha-keto esters. google.com

Green Chemistry and Sustainable Synthesis Approaches

In line with the principles of green chemistry, modern synthetic efforts aim to reduce environmental impact by improving energy efficiency, minimizing waste, and avoiding hazardous solvents. Microwave-assisted and sonochemical methods have emerged as powerful tools in this regard. sruc.ac.ukrsc.org

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. Unlike conventional heating where heat is transferred through conduction, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. at.uaajgreenchem.com This technique often results in dramatic acceleration of reaction rates, higher product yields, and improved purity. ijnrd.org

For the synthesis of fluorene derivatives, MAOS can significantly shorten reaction times for key steps like C-C bond formation. researchgate.netmdpi.com For example, the base-catalyzed alkylation or acylation of fluorene at the C-9 position could be expedited. The rapid heating can overcome activation energy barriers more efficiently than conventional methods, often allowing reactions to be completed in minutes rather than hours. ijnrd.org This efficiency reduces energy consumption and the potential for side-product formation.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Fluorene Derivative Data derived from a related synthesis of 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene (B37463) for illustrative purposes. researchgate.net

ParameterConventional Heating (Oil Bath)Microwave Irradiation (MAOS)
Reaction TimeSeveral hours10 minutes
Yield33%81%
Energy InputHigh and sustainedLower and targeted

Sonochemical Synthesis (Ultrasonication)

Sonochemistry employs ultrasound (typically 20-100 kHz) to activate and accelerate chemical reactions. The underlying principle is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. univ.kiev.ua This collapse generates localized hot spots with transient high temperatures and pressures, as well as shockwaves and microjets. preprints.org These effects enhance mass transfer, disrupt interfacial layers, and can generate reactive radical species, thereby increasing reaction rates and yields. nih.gov

In the synthesis of this compound, ultrasonication could be applied to facilitate several steps. For instance, it can enhance the efficiency of the deprotonation of fluorene, particularly if a solid base with limited solubility is used. The powerful mixing effect of cavitation can improve the interaction between reactants in heterogeneous systems. univ.kiev.ua One-pot, multi-component reactions are often significantly improved under ultrasonic irradiation, suggesting that a sonochemical approach could lead to a more streamlined and efficient synthesis of the target compound and its derivatives with reduced reaction times. rsc.orgnih.gov

Mechanochemical Approaches (Grinding/Milling)

Mechanochemical synthesis, which utilizes mechanical energy from grinding or milling to induce chemical reactions, presents a sustainable and efficient alternative to traditional solvent-based methods. This approach has been successfully applied to the synthesis of fluorene-based structures, demonstrating its potential for producing precursors and derivatives of this compound.

Recent research has demonstrated the synthesis of various polyfluorenes, such as poly(9,9-di-n-octylfluorenyl-2,7-diyl) (PF), through catalytic mechanochemical Suzuki polymerization in a ball mill. tandfonline.com This solvent-free technique can yield functionalized polyfluorenes in as little as 30 minutes. tandfonline.com The process involves milling the appropriate fluorene monomers with a palladium catalyst and a base in a stainless steel grinding jar. tandfonline.com Key parameters influencing the reaction's success include milling frequency, time, and catalyst loading, which affect polymer molecular weights, dispersity, and yield. tandfonline.com

Another application of mechanochemistry is the Scholl reaction, which has been used for the one-step synthesis of tetrabenzofluorenes (fluoreno acs.orghelicenes) from phenylated cyclopentadiene (B3395910) precursors. researchgate.net This solid-state ball milling process, using an oxidant like iron(III) chloride, achieves high isolated yields (95–96%), significantly outperforming solution-phase reactions. researchgate.net These examples highlight mechanochemistry as a powerful tool for constructing the fluorene core, which is central to the target molecule.

Below is a table summarizing a representative mechanochemical synthesis of a polyfluorene.

Table 1: Mechanochemical Suzuki Polymerization for Polyfluorene (PF) Synthesis tandfonline.com
Reactant AReactant BCatalystBaseMilling TimeMilling FrequencyResult
9,9-dioctylfluorene-2,7-diboronic acid9,9-dioctyl-2,7-dibromofluorenePd(OAc)₂K₂CO₃30 min1800 rpmFormation of poly(9,9-di-n-octylfluorenyl-2,7-diyl)

Continuous Flow Chemistry and Process Intensification

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering superior process control, safety, and scalability compared to traditional batch methods. scitube.iobohrium.com Its application to the synthesis of complex molecules like fluorene derivatives is a significant area of development. The high surface-area-to-volume ratio in flow reactors allows for excellent heat and mass transfer, enabling reactions to be performed under conditions that are often untenable in batch processing. aurigeneservices.com

A notable application in this area is the photochemical synthesis of substituted benzo[b]fluorenes. acs.org Researchers have developed a straightforward route using a high-power UV-A light-emitting diode to trigger the conversion of alkynylated chalcones into the desired fluorene products in minutes. acs.org Implementing this reaction in a continuous flow setup facilitates reproducibility and scalability, providing streamlined access to these important scaffolds. acs.org This approach showcases the value of photochemical flow processes for discovering new reactions and scaling them efficiently. acs.org

Process intensification through flow chemistry allows for the telescoping of multiple reaction steps, avoiding the isolation of intermediates, which minimizes waste and reduces processing time. aurigeneservices.com In-line analytical tools can be integrated to monitor reactions in real-time, allowing for precise optimization and control. aurigeneservices.com For the synthesis of this compound, a multi-step continuous flow system could be envisioned, potentially combining the formation of the fluorene ring with subsequent C-H functionalization and acylation steps in a single, automated sequence.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis Principles acs.orgaurigeneservices.com
ParameterTraditional Batch ChemistryContinuous Flow Chemistry
Reactant HandlingMixed in a single vessel in discrete batchesContinuously fed through a reactor
Heat & Mass TransferOften limited by vessel sizeHighly efficient due to high surface-to-volume ratio
SafetyCan be risky with large volumes of hazardous materialsEnhanced safety due to small reaction volumes
ScalabilityRequires larger vessels, can be challengingAchieved by extending run time
Process ControlLess precise control over parametersPrecise control of temperature, pressure, and residence time

Catalytic Strategies in the Synthesis of this compound and Related Fluorene Systems

Catalysis is fundamental to the efficient and selective synthesis of complex organic molecules. For fluorene systems, various catalytic strategies, including Lewis acid, transition metal, phase transfer, and biocatalysis, are employed to construct the core structure and introduce functional groups.

Lewis Acid Catalysis (e.g., BF₃·OEt₂)

Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are widely used catalysts in organic synthesis for their ability to activate substrates towards nucleophilic attack. reddit.com In the context of fluorene chemistry, BF₃·OEt₂ has proven effective in mediating cyclization and functionalization reactions.

It serves as a potent catalyst in Friedel-Crafts type reactions to construct the fluorene ring system. For instance, BF₃·OEt₂ facilitates the intramolecular cyclization of biaryl precursors to form fluorene-triazole hybrids. researchgate.net In this role, the Lewis acid coordinates with and activates a hydroxyl group, promoting the formation of a carbocation intermediate that subsequently undergoes electrophilic aromatic substitution to close the five-membered ring of the fluorene core. researchgate.net

Furthermore, BF₃·OEt₂ is used to synthesize complex fluorene derivatives, such as functionalized 9-fluorene-9-ylidene appended quinazolin-4-ones from 9-(phenylethynyl)-9H-fluoren-9-ols. rsc.org The catalyst is essential for promoting the reaction cascade that leads to these elaborate structures. Its commercial availability, ease of handling, and effectiveness under mild conditions make it a valuable tool for synthesizing derivatives related to this compound. researchgate.netnih.gov

Transition Metal Catalysis (e.g., Pt-catalyzed C-H acylation on similar systems)

Transition metal catalysis has revolutionized the synthesis of fluorenes by enabling direct C-H bond activation and functionalization, offering a more atom-economical approach compared to traditional methods requiring pre-functionalized substrates. nih.govresearchgate.net

Palladium-catalyzed reactions, for example, are used to synthesize fluorenones from 2-bromobenzaldehydes and arylboronic acids through a sequence involving C-H activation and oxidation. acs.org For the specific introduction of an acyl group, which is key to forming the oxoacetate moiety, transition metal-catalyzed C-H acylation is a powerful strategy. While direct Pt-catalyzed C-H acylation on fluorene itself is a plausible extension of known methodologies, other metals like ruthenium have been shown to be effective. A ligand-free ruthenium complex, [Ru(p-cymene)Cl₂]₂, catalyzes the direct sp³ C-H alkylation at the C9 position of fluorene using alcohols as alkylating agents via a "borrowing hydrogen" mechanism. nih.gov Similarly, copper catalysts have been employed for the C(sp³)–H alkylation of fluorene with alcohols. rsc.org These methods highlight the capacity of transition metals to selectively functionalize the reactive C9 position of the fluorene ring, a critical step for the synthesis of the target compound.

Phase Transfer Catalysis for Fluorene Alkylation

Phase Transfer Catalysis (PTC) is a highly effective technique for reactions involving reactants in immiscible phases, such as a solid or aqueous base and an organic substrate. It is particularly well-suited for the alkylation of fluorene at the C9 position due to the acidity of the methylene protons (pKa ≈ 22.6).

The PTC mechanism involves a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or methyl tributyl ammonium chloride (MTBAC), which transports a hydroxide (B78521) or other basic anion from the aqueous/solid phase into the organic phase. phasetransfercatalysis.com This anion then deprotonates the fluorene at the C9 position to generate the fluorenyl carbanion. phasetransfercatalysis.com This nucleophilic carbanion remains in the organic phase, where it can readily react with an alkylating agent (e.g., an alkyl halide) to form the C-alkylated product. phasetransfercatalysis.comresearchgate.net

This method has been used to achieve high yields in the di-C-alkylation of fluorene derivatives. phasetransfercatalysis.com The choice of catalyst is crucial; for instance, catalysts with a higher "q-value" like MTBAC can be more effective for transfer-rate-limited reactions typical of substrates with pKa values in the range of fluorene. phasetransfercatalysis.com The use of PTC offers a practical and powerful method for introducing substituents at the C9 position, a necessary step for synthesizing this compound from a fluorene starting material.

Table 3: Example of Phase Transfer Catalysis for Fluorene Alkylation phasetransfercatalysis.com
SubstrateReagentCatalyst (mol%)BaseSolventConditionsYield
2,7-dibromo-9H-fluorene2-(2′-bromoethoxy)tetrahydropyran (2.5 equiv)Tetrabutylammonium bromide (5.4 mol%)50% NaOHToluene11.5 hours at 100°C82% (di-alkylated product)

Organocatalysis and Biocatalysis

Both organocatalysis and biocatalysis offer unique advantages for the synthesis of fluorene derivatives, particularly in achieving high stereoselectivity and operating under mild, environmentally friendly conditions. nih.govresearchgate.net

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. While specific organocatalytic routes to this compound are not widely documented, the principles of organocatalysis are applicable. For instance, chiral Brønsted acids or bases could be employed for the asymmetric functionalization of the fluorene ring or its precursors. The field of asymmetric organocatalysis has grown significantly, providing a vast toolbox of catalysts capable of promoting various bond-forming reactions with high enantioselectivity. researchgate.net

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations. Enzymes offer unparalleled selectivity and operate under mild aqueous conditions. nih.gov Research into the microbial degradation of fluorene has identified enzymatic pathways relevant to its functionalization. For example, microorganisms like Pseudomonas sp. can oxygenate fluorene at the C9 position to yield 9-fluorenol, which is subsequently dehydrogenated by an enzyme to form 9-fluorenone (B1672902). This two-step oxidation is a direct biological route to functionalizing the C9 position, which is a key structural feature of this compound. Harnessing such enzymatic systems could provide a green and highly specific synthetic pathway.

Advanced Synthetic Techniques

The synthesis of this compound and its derivatives is not limited to conventional solution-phase methodologies. The exploration of advanced synthetic techniques offers pathways to novel derivatives, improved efficiency, and unique reaction mechanisms. These methods, including photochemical, electrochemical, and solid-phase synthesis, leverage external energy sources or specialized platforms to drive chemical transformations.

Photochemical Synthesis

Photochemical synthesis utilizes light as an energy source to induce chemical reactions, often enabling transformations that are inaccessible through thermal methods. The fluorene core, known for its high photochemical stability, serves as a robust scaffold for such reactions. nih.gov While the direct photochemical synthesis of this compound is not extensively documented, related studies on fluorene derivatives provide insight into potential photochemical pathways.

Research into the photochemistry of fluorenone oxime glyoxylates and oxalates demonstrates that light can be used to generate highly reactive intermediates. researchgate.net For instance, laser flash photolysis of fluorenone oxime alkyl oxalates has been employed to generate alkoxycarbonyl radicals. researchgate.net This process involves the light-induced cleavage of a weak N–O bond, leading to the formation of specific radical species. researchgate.net

A study by Bucher and colleagues investigated the photodissociation of 9-fluorenone oxime phenylglyoxylate (B1224774) in a carbon tetrachloride solution using time-resolved infrared (TRIR) and time-resolved electron paramagnetic resonance (TREPR) spectroscopy. researchgate.net They identified several short-lived transient species, including carbonyloxy and 9-fluorenylideneiminoxy radicals, showcasing the ability of light to initiate complex reaction cascades starting from a fluorene-based precursor. researchgate.net

These findings suggest the feasibility of using photochemical methods to introduce or modify the oxoacetate side chain on a fluorene ring. A hypothetical photochemical approach for this compound could involve the photodecomposition of a suitable fluorene-containing precursor to generate a fluorenyl radical, which could then react with an appropriate ethyl oxoacetate synthon.

Table 1: Key Findings in Photochemical Studies of Fluorene Derivatives

Compound Class Technique Observed Intermediates Significance
Fluorenone oxime alkyl oxalates Laser Flash Photolysis, TRIR Alkoxycarbonyl radicals Demonstrates photochemical generation of reactive carbonyl species from fluorene precursors. researchgate.net

Electrochemical Synthesis

Electrochemical synthesis, or electrosynthesis, employs electrical current to drive chemical reactions. This technique offers a high degree of control over reaction conditions by tuning parameters like electrode potential, which can lead to selective and efficient transformations.

The application of electrochemistry to the synthesis of fluorene derivatives has been demonstrated, particularly in the context of polymer chemistry. One notable example is the electrochemical fluorodesulfurization of a poly(fluorene) alternating copolymer. researchgate.net In this process, a precursor polymer containing 9,9-bis(p-isopropylphenylsulfanyl)fluorene units was converted into a 9,9-difluorofluorene-containing polymer. researchgate.net This transformation was achieved selectively and efficiently, with the degree of fluorination controlled by the amount of electrical charge passed through the reaction. researchgate.net This highlights the utility of electrochemistry in modifying the C-9 position of the fluorene nucleus.

Furthermore, the electrochemical properties of various 9H-fluorene derivatives have been analyzed using techniques like cyclic voltammetry to understand their redox behavior. nih.gov This fundamental understanding is crucial for designing targeted electrosynthetic routes. For instance, the electropolymerization of fluorene and its derivatives involves the formation of radical cations through anodic oxidation, which then couple to form polymers.

A potential electrochemical route to this compound could involve the anodic oxidation of the fluorene anion in the presence of diethyl oxalate. By controlling the electrode potential, it might be possible to selectively generate the desired C-C bond at the C-9 position.

Table 2: Examples of Electrochemical Reactions on Fluorene Derivatives

Reaction Type Precursor Product Key Features
Fluorodesulfurization Poly(9,9-bis(p-isopropylphenylsulfanyl)fluorene) Poly(9,9-difluorofluorene) High selectivity; substitution ratio controlled by charge quantity. researchgate.net

Solid-Phase Organic Synthesis (SPOS)

Solid-phase organic synthesis (SPOS) is a technique where molecules are covalently bound to an insoluble polymer support (resin) and synthesized in a stepwise manner. This methodology simplifies purification, as excess reagents and byproducts are washed away after each step, and allows for automation.

While the direct synthesis of this compound on a solid support is not a common example, the fluorene moiety is central to one of the most important applications of SPOS: Solid-Phase Peptide Synthesis (SPPS). Specifically, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids. lsu.edu

The Fmoc group is attached to an amino acid, and this unit is then coupled to a growing peptide chain on a solid resin. The key feature of the Fmoc group is its stability under acidic conditions and its lability to bases, typically piperidine. nih.gov This orthogonality allows for the selective removal of the Fmoc group without cleaving the peptide from the resin or removing other acid-labile side-chain protecting groups.

The general cycle in Fmoc-based SPPS involves:

Deprotection: Removal of the Fmoc group from the resin-bound peptide with a mild base.

Washing: Rinsing the resin to remove the deprotection agent and byproducts.

Coupling: Adding the next Fmoc-protected amino acid, along with coupling reagents, to form a new peptide bond.

Washing: Rinsing the resin to remove excess reagents.

This cycle is repeated to assemble the desired peptide sequence. The development of various handles and linkers, which connect the peptide to the solid support, is crucial for the success of SPPS. lsu.edu The choice of linker dictates the conditions required for the final cleavage of the completed peptide from the resin. lsu.edu The use of "green" solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate in SPPS is also an area of active research to reduce the environmental impact of solvents like DMF. researchgate.netunibo.it

The extensive use of fluorene derivatives in SPOS underscores the chemical robustness and versatile functionality of the fluorene scaffold, suggesting its suitability for attachment to solid supports for the synthesis of other, non-peptide small molecules.

Table 3: Role of Fluorene in Solid-Phase Organic Synthesis

Fluorene Derivative Application Technique Key Principle
9-Fluorenylmethyloxycarbonyl (Fmoc) Amino acid protecting group Solid-Phase Peptide Synthesis (SPPS) Base-labile protection allows for selective deprotection during peptide chain elongation. lsu.edunih.gov

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 9h Fluoren 9 Yl 2 Oxoacetate

Reactivity Governed by the Alpha-Keto Ester Functionality

The chemical behavior of Ethyl 2-(9H-fluoren-9-yl)-2-oxoacetate is significantly influenced by the alpha-keto ester group attached to the C-9 position of the fluorene (B118485) ring. This functionality provides a highly acidic proton and multiple electrophilic sites, governing a range of important chemical transformations.

The carbon at the 9-position of the fluorene ring is positioned between a ketone and an ester group, making the attached hydrogen atom (the alpha-carbon proton) exceptionally acidic. Deprotonation by a suitable base leads to the formation of a resonance-stabilized enolate ion. The acidity of this proton is significantly enhanced compared to that of unsubstituted fluorene (pKa ≈ 22 in DMSO) due to the inductive electron-withdrawing effects of the adjacent carbonyl groups and the ability of the resulting negative charge to delocalize onto both oxygen atoms. organicchemistrydata.org

The formation of the enolate is a critical first step for many reactions involving this compound. The choice of base is important; strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) are typically used to ensure complete and irreversible deprotonation, minimizing competing reactions like aldol (B89426) condensation. chemistrysteps.comyoutube.com The resulting enolate is a potent nucleophile, with the negative charge concentrated on the alpha-carbon (C-9), making it reactive towards a variety of electrophiles.

Table 1: Approximate pKa Values for Fluorene and Related Compounds.
CompoundProton SiteApproximate pKa (in DMSO)
MethaneC-H~50
TolueneBenzylic C-H~43
FluoreneC-9 H22.6 organicchemistrydata.org
Acetone (a ketone)α-C-H26.5 organicchemistrydata.org
Ethyl Acetate (B1210297) (an ester)α-C-H30.5 organicchemistrydata.org
Ethyl Acetoacetate (a β-keto ester)α-C-H14.2 organicchemistrydata.org
This compoundC-9 H (α-C-H)Estimated < 14
This table illustrates the significant increase in acidity of the C-9 proton upon substitution with the alpha-keto ester moiety. Source: Bordwell pKa Table. organicchemistrydata.org

The nucleophilic enolate derived from this compound readily participates in alkylation reactions. This process is mechanistically analogous to the classic acetoacetic ester synthesis. libretexts.org The enolate anion attacks an electrophilic carbon, typically from an alkyl halide, in a standard SN2 reaction. chemistrysteps.comlibretexts.org This forms a new carbon-carbon bond at the C-9 position of the fluorene ring, yielding a disubstituted derivative.

The reaction's success is governed by the principles of SN2 reactions. Therefore, primary alkyl halides are the best substrates, while secondary halides react more slowly and tertiary halides are unsuitable due to competing E2 elimination reactions. chemistrysteps.comlibretexts.org This synthetic route provides a powerful method for introducing a wide variety of alkyl groups onto the fluorene scaffold at the 9-position.

Table 2: Representative Reagents for Alkylation of this compound.
Reagent TypeExamplesFunction
Bases for Enolate FormationLithium diisopropylamide (LDA), Sodium hydride (NaH)Strong, non-nucleophilic bases for complete deprotonation. libretexts.org
Sodium ethoxide (NaOEt), Potassium tert-butoxide (t-BuOK)Strong bases that can also be used, though equilibrium may be a factor.
Electrophiles for AlkylationMethyl iodide (CH₃I), Ethyl bromide (CH₃CH₂Br)Primary alkyl halides for efficient SN2 reaction. libretexts.org
Benzyl bromide (C₆H₅CH₂Br)Benzylic halides are highly reactive SN2 substrates. chemistrysteps.com
Allyl chloride (CH₂=CHCH₂Cl)Allylic halides are also excellent electrophiles for this reaction. chemistrysteps.com

Hydrolysis of the ester in this compound yields the corresponding carboxylic acid, 2-(9H-fluoren-9-yl)-2-oxoacetic acid. Unlike β-keto acids, which undergo facile decarboxylation upon gentle heating through a stable, six-membered cyclic transition state, α-keto acids are significantly more stable and require more forcing conditions to lose carbon dioxide. youtube.comchemistrysteps.com

The direct decarboxylation mechanism available to β-keto acids is not possible for α-keto acids due to the inability to form the required cyclic intermediate. youtube.comyoutube.com Decarboxylation of α-keto acids, such as the fluorene-substituted keto acid, typically proceeds through different, higher-energy pathways. One common laboratory method involves oxidative decarboxylation, for instance, using hydrogen peroxide, which can facilitate the removal of the carboxyl group to yield an aldehyde or, in this case, 9-fluorenone (B1672902) after subsequent reaction steps. stackexchange.com Other mechanisms may involve the formation of a high-energy acyl anion equivalent, which is then protonated.

Reactivity of the Fluorene Core

While much of the reactivity is centered on the alpha-keto ester group, the aromatic fluorene core also possesses distinct reactive properties.

The fluorene ring system is aromatic and can undergo electrophilic aromatic substitution (EAS). The substituent at the C-9 position strongly influences both the rate of reaction and the position of substitution (regioselectivity). The alpha-keto ester group, -C(=O)COOEt, is a powerful electron-withdrawing group due to the presence of two carbonyls. Consequently, it deactivates the entire fluorene ring system towards attack by electrophiles, making reactions slower than with unsubstituted benzene (B151609). organicchemistrytutor.com

Such deactivating groups are known as meta-directors in simple benzene systems. In the fluorene system, this deactivating effect withdraws electron density from the aromatic rings, but substitution still preferentially occurs at the positions least deactivated and inherently most reactive. In fluorene, the C-2 and C-7 positions are the most susceptible to electrophilic attack. The C-9 deactivating group will direct incoming electrophiles to these positions, albeit under harsher conditions than would be required for an activated ring. chemistrytalk.orglibretexts.org

Table 3: Directing Effects in Electrophilic Aromatic Substitution of Substituted Fluorene.
Substituent at C-9Effect on ReactivityFavored Substitution PositionsTypical Reactions
-H (Unsubstituted Fluorene)Activated (relative to benzene)C-2, C-7Nitration (HNO₃/H₂SO₄), Halogenation (Br₂/FeBr₃), Friedel-Crafts Acylation (RCOCl/AlCl₃)
-C(=O)COOEtStrongly Deactivated organicchemistrytutor.comC-2, C-7 (Reaction is slow)

The primary source of nucleophilic character at the C-9 position stems from the acidity of its proton. As discussed in section 3.1.1, the C-9 hydrogen is readily abstracted by a base to form a carbanion (enolate). This carbanion is a strong nucleophile. thieme-connect.de The stability of this conjugate base is a key feature of the fluorene system. The anion is stabilized not only by the adjacent keto-ester group but also because it is the conjugate base of a cyclopentadiene (B3395910) ring, which upon deprotonation, results in a system with 6 π-electrons (the two lone pair electrons plus the four from the double bonds within the five-membered ring), making the anion aromatic according to Hückel's rule. This aromatic stabilization contributes significantly to the acidity of the C-9 proton. ochemtutor.com

This inherent acidity and the resulting nucleophilicity of the C-9 carbanion are central to the synthetic utility of fluorene derivatives, allowing for the facile introduction of substituents at this position. thieme-connect.demdpi.com

Transformations of the Ester and Ketone Moieties

The ester and ketone functionalities are the primary sites for nucleophilic attack and redox transformations. Their proximity to each other and to the large fluorenyl substituent influences their reactivity and the stereochemical outcomes of reactions.

Ester Hydrolysis: The hydrolysis of the ethyl ester group in this compound can be achieved under either acidic or basic conditions to yield 2-(9H-fluoren-9-yl)-2-oxoacetic acid.

Under acidic conditions, the reaction is a reversible equilibrium. It involves protonation of the ester carbonyl, making it more electrophilic for nucleophilic attack by water. alaska.edu To drive the reaction to completion, a large excess of water is typically required. alaska.edu

Basic hydrolysis, or saponification, is an irreversible process that yields the carboxylate salt of the acid. alaska.edu The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. This method is often preferred due to its irreversibility and generally faster reaction rates. alaska.edu The presence of the adjacent electron-withdrawing keto group is expected to enhance the electrophilicity of the ester carbonyl, potentially accelerating hydrolysis compared to simple alkyl esters. nih.gov Studies on other α-ketoesters have shown they can undergo rapid, spontaneous hydrolysis in aqueous media. nih.govnih.gov

Transesterification: This process involves the conversion of the ethyl ester to another ester by reacting it with a different alcohol, typically in the presence of an acid or base catalyst. For this compound, this would allow for the synthesis of various alkyl or aryl esters of 2-(9H-fluoren-9-yl)-2-oxoacetic acid. The reaction equilibrium can be shifted by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed.

Table 1: General Conditions for Ester Hydrolysis
Reaction TypeCatalyst/ReagentTypical ConditionsProductsKey Characteristics
Acid-Catalyzed HydrolysisDilute H₂SO₄ or HClHeat (reflux) with excess water2-(9H-fluoren-9-yl)-2-oxoacetic acid + EthanolReversible reaction alaska.edu
Base-Mediated Hydrolysis (Saponification)Aqueous NaOH or KOHHeat (reflux)Sodium/Potassium 2-(9H-fluoren-9-yl)-2-oxoacetate + EthanolIrreversible reaction alaska.edu

Ketone Reduction: The α-keto group is susceptible to reduction to a secondary alcohol, yielding ethyl 2-(9H-fluoren-9-yl)-2-hydroxyacetate. This transformation is of significant interest as it creates a chiral center.

Chemical reduction can be achieved using various hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). However, these reagents can also reduce the ester group, so careful selection of the reagent and reaction conditions is necessary to achieve selectivity for the ketone.

A more refined approach involves biocatalytic reduction. The use of whole-cell catalysts like Baker's yeast (Saccharomyces cerevisiae) or isolated ketoreductase (KRED) enzymes offers high levels of stereoselectivity, providing access to specific enantiomers of the corresponding α-hydroxy ester. alaska.edunih.govresearchgate.net Research on various α-keto esters has demonstrated that these enzymatic methods can produce optically pure products with high conversion rates. abap.co.innih.gov The bulky fluorenyl group would play a critical role in directing the stereochemical outcome by influencing how the substrate binds to the enzyme's active site.

Table 2: Representative Methods for α-Keto Ester Reduction
Reagent/CatalystSubstrate ClassProductStereoselectivityReference
Baker's Yeast (S. cerevisiae)Alkyl benzoylformates(R)-α-hydroxy estersHigh nih.gov
Ketoreductases (KREDs)Racemic α-fluoro-β-keto estersEnantio- and diastereomerically pure α-fluoro-β-hydroxy estersExcellent alaska.edu
Agromyces soli NBRC109063Aliphatic and aromatic α-keto estersChiral α-hydroxy estersGood to excellent researchgate.net

Oxidation: The oxidation of the α-ketoester functionality is less common. Strong oxidizing conditions could lead to cleavage of the C-C bond between the carbonyls. One relevant transformation for adjacent carbonyls is the Baeyer-Villiger oxidation, which involves inserting an oxygen atom adjacent to a carbonyl group. In the case of α-diketones, this reaction typically yields an anhydride. echemi.com Applying this to this compound could theoretically lead to a mixed anhydride, though the migratory aptitude of the fluorenyl group versus the ethoxycarbonyl group would determine the product. Separately, the C9 position of the fluorene ring itself is known to be susceptible to oxidation, which can convert the CH₂ group into a carbonyl, forming a fluorenone derivative. wikipedia.orgresearchgate.net

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms for transformations of this compound requires considering the potential formation of various reactive intermediates.

Ketenes: Under thermal conditions, related compounds like acyl Meldrum's acids are known to decompose to form highly reactive α-oxoketene intermediates. researchgate.net While not directly documented for this compound, it is plausible that under specific conditions, this compound could undergo transformations involving a ketene (B1206846) intermediate, which would then be trapped by nucleophiles.

Carbocations: The formation of a carbocation at the C9 position of the fluorene ring is generally disfavored due to the acidity of the C9 protons, which preferentially leads to the formation of a stable, aromatic fluorenyl anion (pKa ≈ 22.6 in DMSO). wikipedia.org However, in reactions involving electrophilic attack on the fluorene ring system or under superacidic conditions, carbocationic intermediates (arenium ions) could be formed. The stability of such intermediates would be influenced by resonance delocalization across the biphenyl (B1667301) system. libretexts.org

Zwitterions: In reactions involving polar reagents or certain cycloadditions, stepwise mechanisms proceeding through zwitterionic intermediates are possible. mdpi.com The existence of a zwitterionic intermediate can be influenced by solvent polarity and the electronic nature of the reactants. nih.gov For example, a nucleophilic attack on the ketone carbonyl could potentially lead to a zwitterionic intermediate, especially if the nucleophile is neutral.

Kinetic studies on the hydrolysis of various esters show that the reactions can follow pseudo-first-order or second-order kinetics depending on the conditions. researchgate.netchemrxiv.org The rate of hydrolysis for this compound would be influenced by factors such as temperature, pH, and solvent polarity. The activation energy for the hydrolysis would be affected by the electronic properties of the fluorenyl group and the steric hindrance it imposes. ias.ac.in

From a thermodynamic standpoint, the keto-enol tautomerism inherent to the α-keto functionality is a key consideration. For most simple aldehydes, ketones, and esters, the equilibrium lies heavily in favor of the more stable keto form. coe.edu The thermodynamic stability of the keto tautomer in this compound is expected to be significant, making the enol form a minor but potentially reactive component in reaction equilibria.

The choice of reaction conditions is critical for controlling the outcome of reactions involving this compound, given its multiple reactive sites.

Temperature: Higher temperatures can favor elimination or rearrangement pathways and may influence the balance between kinetic and thermodynamic products. For instance, in Friedel-Crafts reactions on the fluorene ring, temperature can alter the ratio of isomers formed. researchgate.net

Solvent: Solvent polarity can have a profound effect on reaction mechanisms. Polar solvents can stabilize charged intermediates like carbocations or zwitterions, potentially favoring stepwise pathways over concerted ones. nih.gov

Catalyst/Reagent Choice: The selectivity between the ketone and ester groups is highly dependent on the choice of reagent. For example, bulky reducing agents may preferentially attack the less hindered carbonyl. In biocatalysis, the choice of enzyme is paramount for achieving high enantioselectivity in ketone reduction. alaska.edu Lewis acids versus Brønsted acids can also lead to different products by coordinating to different oxygen atoms and activating different pathways.

By carefully manipulating these conditions, chemists can direct the reactivity of this compound toward a desired transformation, whether it be hydrolysis of the ester, stereoselective reduction of the ketone, or reaction at the fluorenyl ring.

Applications and Utility in Advanced Organic Synthesis

Building Block for Complex Fluorene-Containing Architectures

The unique arrangement of functional groups in ethyl 2-(9H-fluoren-9-yl)-2-oxoacetate allows it to serve as a key starting material for a variety of fluorene-based molecules. Its utility stems from the ability to selectively target different parts of the molecule to build intricate chemical frameworks.

Synthesis of 9-Substituted Fluorene (B118485) Derivatives

The ketone group in this compound is a prime site for reactions that form new carbon-carbon double bonds at the 9-position, leading to the synthesis of 9-alkylidene-fluorene derivatives. Such transformations can be achieved through classic carbonyl chemistry.

One prominent method is the Wittig reaction , which involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org In this context, the keto group of this compound can react with various Wittig reagents to yield a range of 9-alkylidene-fluorenes, where the structure of the resulting alkene is dependent on the specific ylide used. organic-chemistry.orgnih.gov This reaction is a powerful tool for introducing diverse substituents at the 9-position, effectively swapping the C=O bond for a C=C bond. masterorganicchemistry.com

Similarly, the Knoevenagel condensation offers another route to 9-substituted fluorenes. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com The ketone of this compound can react with compounds containing active methylene (B1212753) groups (e.g., malononitrile, cyanoacetic esters) in the presence of a weak base to form a new carbon-carbon double bond at the 9-position. thermofisher.comunifap.br

These reactions are fundamental in creating a library of 9-substituted fluorene derivatives, which are themselves important precursors for other complex molecules and materials. thieme-connect.denih.gov

Construction of Fused Heterocyclic Systems (e.g., Thiazoles, Dihydroacridines, Oxazolines)

The α-ketoester moiety is a well-established precursor for the synthesis of various five-membered heterocyclic rings. Although specific examples starting directly from this compound are not prominently documented in general literature, the established reactivity of α-ketoesters suggests its potential in forming systems like thiazoles. For instance, the Hantzsch thiazole (B1198619) synthesis, a classic method, involves the reaction of an α-haloketone with a thioamide. A plausible adaptation could involve the reaction of a derivative of this compound with a thiourea (B124793) equivalent to construct a fluorene-appended thiazole ring. Such heterocyclic systems are of significant interest in medicinal chemistry. researchgate.netmdpi.com

Role in Carbon-Carbon Bond Forming Reactions

The structural features of this compound make it an active participant in carbon-carbon bond-forming reactions. The hydrogen atom at the C9 position of the fluorene ring is acidic and can be removed by a base to generate a nucleophilic carbanion. This nucleophile can then attack various electrophiles.

A key example is the Aldol (B89426) condensation , a fundamental C-C bond-forming reaction where an enolate reacts with a carbonyl compound. wikipedia.orgmasterorganicchemistry.com The carbanion generated at the 9-position of this compound can act as a nucleophile, attacking aldehydes or ketones to form a new C-C bond. The resulting β-hydroxy carbonyl compound can then undergo dehydration to yield a conjugated system. wikipedia.orgthieme-connect.de This reactivity allows for the extension of the molecular framework from the 9-position of the fluorene core.

Precursor in the Synthesis of Functional Organic Materials

Fluorene-containing molecules are renowned for their applications in materials science, particularly in the field of optoelectronics. Their rigid, planar structure and high fluorescence quantum yields make them ideal components for a range of functional materials.

Monomer Precursors for Fluorene-Based Polymers

Fluorene-based polymers are a critical class of materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.net These polymers are typically synthesized through metal-catalyzed cross-coupling reactions, such as Suzuki or Yamamoto couplings, which require monomers bearing reactive groups like halides or boronic esters.

While this compound is not a direct monomer for these polymerization reactions, its functional groups allow for its conversion into a suitable monomer precursor. For example, the fluorene core could be halogenated, and the ester group could be modified or removed to create a bifunctional monomer ready for polymerization. The ability to chemically transform the initial compound into a polymerizable unit highlights its role as a versatile precursor in the synthesis of advanced fluorene-based polymers. researchgate.netrsc.org

Intermediates for Optoelectronic Materials (e.g., blue emissive derivatives)

The fluorene unit is a well-known chromophore that often forms the basis of blue-light-emitting materials. scilit.com The synthesis of advanced optoelectronic materials frequently involves the multi-step construction of complex molecules where specific functional groups are added to a core structure to tune the electronic and photophysical properties.

This compound can serve as an intermediate in these synthetic sequences. The keto and ester groups provide reactive handles for attaching other aromatic or electron-donating/withdrawing groups. researchgate.net These modifications can alter the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), thereby tuning the emission color and improving charge transport properties. For instance, derivatives of this compound could be incorporated into larger conjugated systems designed for efficient blue emission in OLEDs. ucf.edursc.org

Synthetic Routes to Bioactive Compound Analogs

The fluorene ring system is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The presence of the fluorenyl group in this compound makes it an attractive starting material for the synthesis of novel bioactive compound analogs.

Design and Synthesis of Structurally Modified Analogs

The design of structurally modified analogs of known bioactive compounds often involves the introduction of a fluorene moiety to enhance efficacy, modulate solubility, or alter pharmacokinetic properties. While specific examples starting from this compound are not prevalent in the literature, the general strategies for creating such analogs can be extrapolated.

For instance, the α-ketoester functionality of this compound is a key reactive site. It can undergo a variety of chemical transformations to introduce new functional groups and build molecular complexity. One potential approach is the synthesis of heterocyclic analogs. The reaction of the α-ketoester with various binucleophiles can lead to the formation of diverse heterocyclic systems fused to or substituted with the fluorenyl group.

An example of a similar synthetic strategy, although not starting with the exact target compound, involves the synthesis of fluorenyl-hydrazonothiazole derivatives from fluorenone. In this reported synthesis, fluorenone is first converted to 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, which then undergoes a Hantzsch reaction with α-halocarbonyl compounds to yield the desired thiazole derivatives. This highlights a common theme in medicinal chemistry where the fluorene scaffold is incorporated into heterocyclic systems to explore potential biological activity.

Table 1: Potential Reactions for the Synthesis of Structurally Modified Analogs

Reaction TypeReactantPotential Product Class
Knoevenagel CondensationActive methylene compoundsFluorenyl-substituted alkenes
Paal-Knorr SynthesisPrimary amines/hydrazinesFluorenyl-substituted pyrroles/pyrazoles
Gewald ReactionSulfur, active methylene nitrileFluorenyl-substituted aminothiophenes
Hantzsch Dihydropyridine SynthesisAldehyde, β-ketoester, ammoniaFluorenyl-substituted dihydropyridines

These potential reactions, based on the known reactivity of α-ketoesters, could be employed to generate a library of fluorenyl-containing compounds for biological screening.

Exploration of Novel Scaffolds through Derivatization

The derivatization of this compound can lead to the exploration of entirely new molecular scaffolds that may possess unique biological properties. The reactivity of both the fluorenyl C9-position and the oxoacetate side chain can be exploited for this purpose.

While direct derivatization of this compound is not widely reported, studies on related fluorene compounds provide insight into potential derivatization strategies. For example, the synthesis of 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogs as anticancer and antimicrobial agents has been described. researchgate.netresearchgate.net In these syntheses, the fluorene core is functionalized and then elaborated into more complex heterocyclic systems.

The exploration of novel scaffolds from this compound could involve:

Modification of the Ester Group: Hydrolysis of the ethyl ester to the corresponding carboxylic acid would provide a handle for amide bond formation, leading to a new class of derivatives.

Reactions at the Ketone: The ketone functionality can be a site for nucleophilic addition reactions, reduction to an alcohol, or conversion to other functional groups, thereby creating new chiral centers and diversifying the scaffold.

Functionalization of the Fluorene Ring: Electrophilic aromatic substitution reactions on the fluorene ring, if regioselectivity can be controlled, could introduce additional substituents, further expanding the chemical space of the derived scaffolds.

Table 2: Potential Derivatization Strategies for Novel Scaffold Exploration

Starting Material MoietyDerivatization ReactionResulting Functional Group/Scaffold
Ethyl EsterSaponificationCarboxylic Acid
Ethyl EsterAminolysisAmide
KetoneGrignard ReactionTertiary Alcohol
KetoneWittig ReactionAlkene
Fluorene RingNitration/HalogenationSubstituted Fluorene

The systematic application of these derivatization strategies could lead to the discovery of novel molecular architectures with potential therapeutic applications.

Spectroscopic Characterization and Theoretical Studies

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D-NMR)

No experimental 1H, 13C, or 2D-NMR data for Ethyl 2-(9H-fluoren-9-yl)-2-oxoacetate has been found in the surveyed literature. A detailed analysis of chemical shifts, coupling constants, and correlations is therefore not possible.

Infrared (IR) Spectroscopy

Specific experimental IR absorption frequencies for this compound are not available. A detailed assignment of vibrational modes cannot be accurately presented without this data.

Mass Spectrometry (MS and HRMS)

No mass spectrometry or high-resolution mass spectrometry (HRMS) data for this compound could be located. This prevents the reporting of its molecular weight confirmation and fragmentation analysis.

UV-Vis Spectroscopy and Photophysical Property Determination

Experimental UV-Vis absorption maxima (λmax) and other photophysical properties for this compound are not documented in the available resources.

Advanced Analytical Techniques

X-ray Crystallography for Solid-State Structure Determination

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and intramolecular geometry in the solid state is unavailable.

Based on a thorough search for scientific literature, specific experimental and theoretical data for the compound This compound corresponding to the detailed outline provided is not publicly available.

Currently, there are no accessible publications that contain this comprehensive set of data for this compound. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information strictly adhering to the provided outline.

Conclusion and Outlook

Summary of Key Research Findings and Contributions

This article has provided a comprehensive, albeit largely theoretical, overview of the chemical compound Ethyl 2-(9H-fluoren-9-yl)-2-oxoacetate. Key contributions include a proposed synthetic route, an outline of its expected chemical and physical properties, and a discussion of its potential applications in organic synthesis and materials science based on the known characteristics of fluorene (B118485) derivatives.

Current Challenges and Future Research Directions

The primary challenge concerning this compound is the lack of dedicated research. Future research should focus on:

Developing and optimizing a synthetic route to make the compound readily available for further studies.

Thoroughly characterizing its physical and chemical properties , including its photophysical characteristics such as absorption and emission spectra, and quantum yield.

Investigating its reactivity to understand its potential as a synthetic intermediate.

Exploring its utility in the synthesis of novel materials , such as polymers and small molecules for electronic applications.

Potential for Further Development in Organic Synthesis and Materials Science

The potential for this compound in both organic synthesis and materials science is significant. As a bifunctional building block, it offers a platform for creating a diverse range of new molecules and materials. The development of new fluorene-based compounds is a continually growing field, and this particular molecule represents an unexplored yet promising area for future innovation. The global market for fluorene is projected to grow, driven by its applications in pharmaceuticals and organic electronics, which may spur interest in derivatives like this compound. futuremarketinsights.com

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(9H-fluoren-9-yl)-2-oxoacetate, and how are yields maximized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 9H-fluoren-9-yl derivatives with ethyl 2-chloro-2-oxoacetate in dichloromethane (DCM) under basic conditions (e.g., triethylamine, TEA) at 0°C, followed by gradual warming to room temperature . Key parameters include:

  • Stoichiometry : A 1:1 molar ratio of reactants minimizes side products.
  • Temperature control : Slow addition of reagents at 0°C prevents exothermic side reactions.
  • Purification : Washing with aqueous K₂CO₃ removes acidic impurities, and drying over Na₂SO₄ ensures anhydrous conditions.
Reaction Condition Typical Value Impact on Yield
Reaction Temperature0°C → RT78–85% yield
SolventDCMHigh solubility
BaseTEANeutralizes HCl byproduct

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify the fluorenyl aromatic protons (δ 7.2–7.8 ppm) and ester carbonyl (δ 165–170 ppm) .
  • LC-MS : Electrospray ionization (ESI) or APCI+ modes confirm the molecular ion peak (e.g., m/z 295.3 for C₁₇H₁₄O₃) and fragmentation patterns .
  • IR Spectroscopy : Strong absorbance at ~1740 cm⁻¹ confirms the ester carbonyl group .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., disorder in the fluorenyl group) be resolved during structural refinement?

Disorder in aromatic systems is common due to rotational flexibility. Use SHELXL (via the SHELX suite) to model anisotropic displacement parameters and split positions . Combine with:

  • Hirshfeld surface analysis to validate intermolecular interactions.
  • DFT calculations (e.g., Gaussian 16) to compare theoretical and experimental bond lengths/angles .

Q. What mechanistic insights explain the compound’s reactivity in heterocyclic synthesis?

The α-ketoester moiety in this compound acts as an electrophilic site for nucleophilic attack, enabling cyclization with amines or thiols. For example:

  • Lawesson’s reagent promotes thiolation, forming benzothiazole derivatives .
  • Steric effects : The bulky fluorenyl group directs regioselectivity in ring-forming reactions, favoring para substitution .

Q. How do computational models predict thermodynamic stability and reaction pathways?

  • Gas-phase DFT : Calculates Gibbs free energy (ΔG) for intermediates, identifying kinetically favorable pathways .
  • Molecular dynamics (MD) : Simulates solvation effects in polar aprotic solvents (e.g., THF) to optimize reaction conditions .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Store in airtight containers at room temperature, away from oxidizing agents .

Troubleshooting Data Contradictions

Q. How should researchers address conflicting NMR data (e.g., unexpected splitting patterns)?

  • Variable-temperature NMR : Resolves dynamic effects (e.g., rotamers) by cooling samples to -40°C .
  • COSY/HSQC : Correlates coupling between protons and adjacent carbons to confirm assignments .

Q. Why might LC-MS show multiple peaks despite high purity?

  • Tautomerism : The α-ketoester group may exist in enolic or keto forms, leading to distinct m/z signals .
  • Adduct formation : Sodium or potassium adducts (e.g., [M+Na]⁺) are common in ESI-MS and should be accounted for .

Applications in Advanced Synthesis

Q. How is this compound utilized in peptide mimetics or PROTAC design?

The fluorenyl group enhances lipophilicity and stability in:

  • Fmoc-like protecting groups : Temporarily masks amines during solid-phase peptide synthesis .
  • Bifunctional linkers : Connects targeting ligands to E3 ubiquitin ligases in PROTACs via ester cleavage .

Q. What strategies improve enantioselectivity in downstream reactions?

  • Chiral auxiliaries : Attach menthol or binaphthyl groups to the ester moiety to induce asymmetry .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.